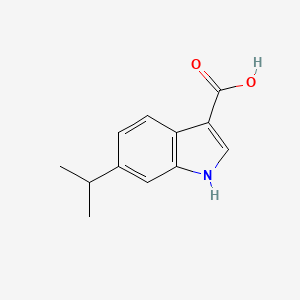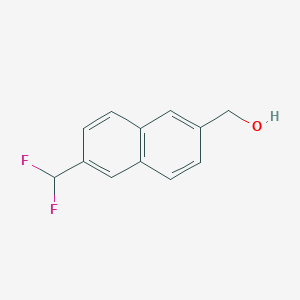
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, starting with a naphthyridine derivative, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions, and the ketone functional group can be incorporated through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the ketone functional group.
5-Aminotetralin: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone is unique due to the presence of both an amino group and a ketone functional group on the naphthyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1447960-44-2 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-7(15)9-5-8-6-14(2)4-3-10(8)13-11(9)12/h5H,3-4,6H2,1-2H3,(H2,12,13) |
InChI Key |
SBVFNNONOQMPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2CCN(CC2=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)




![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)



